molecular formula C19H19NO4 B2765449 2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide CAS No. 923864-70-4

2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide

Cat. No.: B2765449
CAS No.: 923864-70-4
M. Wt: 325.364
InChI Key: VRDHXQVZRQZHFI-UHFFFAOYSA-N
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Description

2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with a formyl group and an acetamide moiety linked to a phenylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide can be achieved through a multi-step organic synthesis process. One possible route involves:

    Formation of the phenoxy intermediate: Reacting 4-hydroxybenzaldehyde with an appropriate halogenated acetamide under basic conditions to form the phenoxy intermediate.

    Coupling with phenylbutanone: The phenoxy intermediate is then coupled with 3-oxo-1-phenylbutan-2-ylamine under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The formyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

    Substitution: Conditions typically involve strong nucleophiles and polar aprotic solvents.

Major Products

    Oxidation: 2-(4-carboxyphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide.

    Reduction: 2-(4-hydroxyphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development due to its structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The formyl and acetamide groups could play roles in binding interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)acetamide: Lacks the phenylbutanone moiety.

    N-(3-oxo-1-phenylbutan-2-yl)acetamide: Lacks the phenoxy group.

    2-(4-hydroxyphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide: Has a hydroxyl group instead of a formyl group.

Uniqueness

2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide is unique due to the presence of both the formyl-substituted phenoxy group and the phenylbutanone moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-formylphenoxy)-N-(3-oxo-1-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-14(22)18(11-15-5-3-2-4-6-15)20-19(23)13-24-17-9-7-16(12-21)8-10-17/h2-10,12,18H,11,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHXQVZRQZHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CC1=CC=CC=C1)NC(=O)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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